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molecular formula C7H13ClO3 B8718690 Chloromethyl 3-methylbutyl carbonate CAS No. 89838-66-4

Chloromethyl 3-methylbutyl carbonate

Cat. No. B8718690
M. Wt: 180.63 g/mol
InChI Key: FPOYYYIISJLZRW-UHFFFAOYSA-N
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Patent
US04426391

Procedure details

3-Methyl-1-butanol (4.4 g) was dissolved in dichloromethane (75 ml) and pyridine (4.0 g) was added to it. The reaction mixture was cooled in an ice bath and chloromethyl chloroformate (6.5 g) was added to it with stirring. The cooling bath was removed and the reaction mixture was stirred at room temperature for 16 hours. The dichloromethane solution was washed with water thrice and once with brine. The organic layer was dried over sodium sulfate and evaporated to furnish a colorless oil of desired product weighing 10.7 g which was the pure chloromethyl isopentyl carbonate. NMR (CDCl3) δ 0.95 (6H, d, J=5 Hz, CH(CH3)2), 1.66 (3H, m, CH2 and CH), 4.28 (2H, t, J=7 Hz, OCH2CH2) and 5.73 (2H, s, OCH2Cl). IR (film) 2950, 1783, 1265 cm-1.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].N1C=CC=CC=1.Cl[C:14]([O:16][CH2:17][Cl:18])=[O:15]>ClCCl>[C:14](=[O:15])([O:5][CH2:4][CH2:3][CH:2]([CH3:6])[CH3:1])[O:16][CH2:17][Cl:18]

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
CC(CCO)C
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC(=O)OCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 16 hours
Duration
16 h
WASH
Type
WASH
Details
The dichloromethane solution was washed with water thrice and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(OCCl)(OCCC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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